(R)-Piperazine-2-carboxylic acid hydrochloride
Description
The Piperazine (B1678402) Moiety as a Privileged Scaffold in Contemporary Medicinal Chemistry Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds and approved drugs. rsc.orgresearchgate.net The widespread use of the piperazine moiety is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational characteristics, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govresearchgate.net
The two nitrogen atoms in the piperazine ring can be independently substituted, allowing for the creation of diverse molecular architectures and the fine-tuning of biological activity. rsc.org This structural versatility has enabled the incorporation of the piperazine scaffold into a wide array of therapeutic agents across various disease areas. nih.govnih.gov
Table 1: Examples of Marketed Drugs Containing the Piperazine Scaffold
| Drug Name | Therapeutic Class |
|---|---|
| Imatinib | Anticancer |
| Ciprofloxacin | Antibiotic |
| Cetirizine | Antihistamine wikipedia.org |
| Clozapine | Antipsychotic nih.gov |
| Buspirone | Anxiolytic nih.gov |
| Vortioxetine | Antidepressant nih.gov |
The prevalence of this scaffold in successful drugs underscores its importance and continues to inspire its use in the design of novel therapeutic molecules. researchgate.netthieme-connect.com
Importance of Enantiomerically Pure Chiral Building Blocks in Asymmetric Synthesis
Chirality is a fundamental property of many biological molecules, and living systems often exhibit a high degree of stereospecificity. Consequently, the different enantiomers (non-superimposable mirror images) of a chiral drug can have vastly different pharmacological and toxicological profiles. researchgate.netenamine.net One enantiomer may be therapeutically active, while the other could be inactive or even harmful. This reality necessitates the production of single-enantiomer drugs, a task accomplished through asymmetric synthesis. chiralpedia.comquora.com
Asymmetric synthesis is the process of selectively creating one enantiomer of a chiral molecule. chiralpedia.com A key strategy in this field is the use of "chiral building blocks," which are enantiomerically pure compounds that serve as starting materials. enamine.netgoogle.com By incorporating a pre-defined stereocenter from a chiral building block, chemists can control the three-dimensional structure of the final product, ensuring the desired biological activity. quora.com The development of new drugs increasingly relies on the availability of a diverse range of such chiral building blocks to facilitate the efficient synthesis of enantiomerically pure active pharmaceutical ingredients. enamine.net
Overview of (R)-Piperazine-2-carboxylic acid hydrochloride in Advanced Chemical and Pharmaceutical Research
This compound combines the desirable features of the piperazine scaffold with the stereochemical precision of a chiral building block. As the hydrochloride salt, the compound exhibits enhanced stability and solubility in water, which is advantageous for handling and for certain reaction conditions. cymitquimica.com
This specific enantiomer, with its (R)-configuration at the 2-position, is a valuable intermediate in the synthesis of complex, optically active molecules. Its structure provides multiple reactive sites—the two nitrogen atoms and the carboxylic acid—that can be selectively modified to construct larger, more intricate molecular frameworks. A notable application of this compound is in the preparation of advanced pharmaceutical intermediates, including structural units for HIV protease inhibitors. google.comevitachem.com The precise spatial arrangement of the functional groups in (R)-Piperazine-2-carboxylic acid is crucial for achieving the correct stereochemistry in the final target molecule, which in turn is essential for its biological function. enamine.netevitachem.com
Table 2: Chemical Properties of (R)-Piperazine-2-carboxylic acid
| Property | Value |
|---|---|
| IUPAC Name | (2R)-piperazine-2-carboxylic acid nih.gov |
| Molecular Formula | C₅H₁₀N₂O₂ nih.gov |
| Molecular Weight | 130.15 g/mol nih.gov |
| CAS Number | 31321-68-3 nih.gov |
The compound serves as a testament to the convergence of privileged scaffold-based drug design and the principles of asymmetric synthesis, providing researchers with a reliable tool for building stereochemically defined molecules with therapeutic potential. google.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-piperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H/t4-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUVRQJNCIUBJN-PGMHMLKASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126330-90-3 | |
| Record name | 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126330-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Advanced Methodologies for the Asymmetric Synthesis and Enantioselective Production of R Piperazine 2 Carboxylic Acid Hydrochloride
Chemoenzymatic Approaches for Enantioselective Production
Chemoenzymatic synthesis, which integrates the high selectivity of enzymatic reactions with the versatility of chemical synthesis, offers powerful strategies for producing enantiomerically pure compounds. rjpbr.comnih.gov These approaches are particularly advantageous for creating chiral molecules like (R)-piperazine-2-carboxylic acid due to the mild reaction conditions and high enantioselectivity often exhibited by enzymes.
Enzymatic Resolution of Racemic Piperazine-2-carboxamide (B1304950) Intermediates
One of the prominent chemoenzymatic methods involves the enzymatic resolution of racemic piperazine-2-carboxamide. researchgate.net This process relies on the ability of specific enzymes to selectively hydrolyze one enantiomer of the amide, leaving the other unreacted and allowing for their subsequent separation.
Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of amino acid residues from the N-terminus of proteins and peptides. worthington-biochem.comnih.gov Leucine aminopeptidase from Aspergillus oryzae (LAP2) has demonstrated notable efficacy in the chiral resolution of racemic piperazine-2-carboxamide. biosynth.comacs.orgparadisiresearch.com This enzyme exhibits high stereoselectivity, preferentially hydrolyzing the (S)-enantiomer of N-t-Boc-piperazine-2-carboxamide to the corresponding (S)-carboxylic acid, while leaving the (R)-amide largely unreacted. tandfonline.com This stereoselective hydrolysis provides a direct route to obtaining the desired (R)-piperazine-2-carboxamide with good optical purity. tandfonline.com
For industrial applications, the reusability and stability of the enzyme are critical economic factors. nih.govresearchgate.net Immobilization of LAP2 onto solid supports, such as commercially available methacrylic resins, has been successfully achieved with high protein loadings. biosynth.comparadisiresearch.com The immobilized LAP2 retains a significant portion of its activity (48-67%) and can be reused for more than 10 cycles in batch processes without a noticeable loss of activity. biosynth.comacs.orgparadisiresearch.com Furthermore, integrating the immobilized enzyme into a continuous flow system has been shown to significantly increase productivity and allow for continuous operation for over 24 hours, demonstrating a viable strategy for industrial scale-up. biosynth.comacs.orgparadisiresearch.com
| Parameter | Free LAP2 | Immobilized LAP2 |
| Support | - | Methacrylic Resins |
| Protein Loading | - | >20 mg/g support |
| Retained Activity | 100% | 48-67% |
| Reusability (Batch) | Not applicable | >10 cycles |
| Continuous Flow | Not applicable | >24 hours |
Table 1: Comparison of Free and Immobilized Leucine Aminopeptidase (LAP2) biosynth.comacs.orgparadisiresearch.com
Kinetic Resolution of Piperazine-2-carboxylic Acid Esters using Lipases (e.g., Candida antarctica lipase A)
Lipases are another class of enzymes widely used in kinetic resolutions due to their broad substrate specificity and high enantioselectivity. Candida antarctica lipase A (CAL-A) has proven to be a highly effective biocatalyst for the kinetic resolution of piperazine-2-carboxylic acid esters. arkat-usa.orgresearchgate.net This enzyme catalyzes the highly enantioselective N-acylation of racemic N-protected piperazine-2-carboxylic acid methyl esters. arkat-usa.orgresearchgate.net For instance, the N-acylation of N-4-Boc-piperazine-2-carboxylic acid methyl ester with 2,2,2-trifluoroethyl butanoate in tert-butyl methyl ether (TBME) proceeds with high enantioselectivity (E > 200), allowing for the separation of both the unreacted (R)-ester and the acylated (S)-product with excellent enantiomeric excess (>99% ee). arkat-usa.org
| Substrate | Acyl Donor | Enzyme | Enantioselectivity (E) |
| N-4-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | CAL-A | >200 |
| N-1-Boc-piperazine-2-carboxylic acid methyl ester | 2,2,2-trifluoroethyl butanoate | CAL-A | 200 |
Table 2: Enantioselective N-acylation catalyzed by Candida antarctica lipase A (CAL-A) arkat-usa.orgresearchgate.net
Dynamic Kinetic Resolution Methodologies for Enhanced Enantiomeric Yield
A significant limitation of traditional kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by integrating the kinetic resolution with an in situ racemization of the less reactive enantiomer, theoretically enabling a 100% yield of the desired product. mdpi.comnih.gov In the context of piperazine-2-carboxylic acid derivatives, an aldehyde-based DKR of N-4-Boc-piperazine-2-carboxylic acid methyl ester has been developed using CAL-A. arkat-usa.org This method, employing vinyl butanoate in acetonitrile, has achieved product yields of up to 75% for the S-enantiomer. arkat-usa.orgresearchgate.net This demonstrates the potential of DKR to significantly improve the efficiency of producing enantiopure piperazine (B1678402) derivatives.
Catalytic Asymmetric Hydrogenation of Pyrazinecarboxylic Acid Derivatives
Catalytic asymmetric hydrogenation represents a powerful and atom-economical method for the synthesis of chiral compounds. The hydrogenation of prochiral pyrazinecarboxylic acid derivatives offers a direct route to racemic piperazine-2-carboxylic acid. While the direct asymmetric hydrogenation to enantiomerically pure (R)-piperazine-2-carboxylic acid is a subject of ongoing research, the hydrogenation of pyrazinecarboxylic acid to the racemic piperazine-2-carboxamide is a key step in a chemoenzymatic approach that ultimately yields the desired enantiomer after resolution. This initial hydrogenation is a crucial transformation in a multi-step synthesis that has been reported to produce piperazinecarboxamide, which can then be subjected to enzymatic resolution. google.com
Optically Active Rhodium Complexes in Stereoselective Reduction
A prominent strategy for the synthesis of optically active piperazine-2-carboxylic acid derivatives involves the asymmetric hydrogenation of their unsaturated precursors, pyrazinecarboxylic acid derivatives, using optically active rhodium complexes as catalysts. This method offers a direct route to the chiral piperazine core and avoids the need for classical resolution of racemates, which can be inefficient. organic-chemistry.org
The catalytic system typically consists of a rhodium(I) precursor, such as a rhodium-diene complex, and a chiral phosphine ligand. The choice of the chiral ligand is paramount in achieving high enantioselectivity. The hydrogenation of the pyrazine (B50134) ring is a stereoselective reduction process where the chiral rhodium complex coordinates to the substrate, and the subsequent addition of hydrogen occurs preferentially from one face of the molecule, leading to the formation of one enantiomer in excess. The reaction is typically carried out under hydrogen pressure in a suitable solvent. The efficiency of this process is demonstrated by the ability to achieve significant enantiomeric excess (ee) of the desired piperazine product. organic-chemistry.org
Rational Design and Selection of Chiral Ligand Systems for Enantiocontrol
The success of rhodium-catalyzed asymmetric hydrogenation is critically dependent on the rational design and selection of chiral ligand systems. These ligands, typically chiral bisphosphines, coordinate to the rhodium center and create a chiral environment that directs the stereochemical outcome of the hydrogenation. gcwgandhinagar.com The design of these ligands often involves creating a rigid scaffold that restricts conformational flexibility, thereby enhancing enantiocontrol.
Key features in the rational design of these ligands include:
Chirality Element: The chirality can be located at a phosphorus atom, in a backbone connecting the phosphorus atoms, or in atropisomeric biaryl systems.
Bite Angle: The P-Rh-P angle, or bite angle, of the diphosphine ligand influences the geometry of the catalytic complex and, consequently, the enantioselectivity.
Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphorus atoms can affect the catalytic activity and selectivity.
The selection of a specific chiral ligand is often guided by screening a library of ligands for a particular substrate. The interaction between the substrate and the chiral catalyst is a complex interplay of steric and electronic factors, and a "lock-and-key" model is often invoked to explain the observed enantioselectivity. gcwgandhinagar.com
Table 1: Representative Chiral Phosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation
| Ligand Acronym | Ligand Class | Key Structural Feature |
| (R,R)-DIOP | C₂-Symmetric Diphosphine | Chiral dioxolane backbone |
| (R)-BINAP | Atropisomeric Diphosphine | Axially chiral binaphthyl backbone |
| (S,S)-Chiraphos | C₂-Symmetric Diphosphine | Chiral butane backbone |
| (R,R)-Me-DuPhos | C₂-Symmetric Diphosphine | Chiral phospholane rings |
Multi-Step Chemical Synthesis and Chiral Pool Strategies
Multi-step chemical synthesis provides a versatile platform for the construction of (R)-Piperazine-2-carboxylic acid hydrochloride, often leveraging the "chiral pool" to introduce the desired stereochemistry. researchgate.net The chiral pool refers to the use of readily available, enantiomerically pure natural products, such as amino acids, as starting materials. This approach allows for the transfer of chirality from the starting material to the final product.
For the synthesis of (R)-Piperazine-2-carboxylic acid, an (R)-amino acid can serve as a precursor. The synthesis involves a series of transformations to build the piperazine ring onto the chiral scaffold of the amino acid. This strategy ensures the correct absolute stereochemistry at the C2 position of the piperazine ring.
Cyclization Reactions for Piperazine Ring Formation
The formation of the piperazine ring is a key step in the multi-step synthesis. Various cyclization strategies have been developed to construct this six-membered heterocycle. One common approach is a highly diastereoselective intramolecular hydroamination. oup.com In this method, a suitably functionalized diamine precursor, derived from a chiral amino acid, undergoes an intramolecular cyclization to form the piperazine ring.
Another effective method for piperazine ring formation involves the reaction of a chiral 1,2-diamine with a reagent that provides the remaining two carbon atoms of the ring. For instance, a bis-protected chiral 1,2-diamine can react with bromoethyldiphenylsulfonium triflate in an aza-Michael addition, followed by ring closure to yield the piperazine core. google.com The reaction conditions for these cyclization reactions are carefully optimized to ensure high yields and to prevent racemization of the chiral center.
Table 2: Common Cyclization Strategies for Piperazine Ring Formation
| Cyclization Method | Key Reagents/Conditions | Typical Yields |
| Intramolecular Hydroamination | Base or metal catalyst | Good to excellent |
| Aza-Michael Addition/Ring Closure | Bromoethyldiphenylsulfonium triflate | Good |
| Reductive Amination of a Diketone | H₂, Pd/C or other reducing agents | Moderate to good |
| Double N-alkylation of a Diamine | Dihaloethane derivative | Variable |
Orthogonal Protecting Group Strategies for Controlled Functionalization
In the multi-step synthesis of this compound, the use of orthogonal protecting groups is essential for the controlled functionalization of the molecule. nih.gov Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection and subsequent reaction of specific functional groups within the molecule without affecting others.
For piperazine-2-carboxylic acid, there are three functional groups that may require protection: the two nitrogen atoms of the piperazine ring (N1 and N4) and the carboxylic acid group. An orthogonal protecting group strategy allows for the selective manipulation of these groups. For example, one nitrogen atom can be protected with a Boc (tert-butyloxycarbonyl) group, which is acid-labile, while the other nitrogen is protected with a Cbz (benzyloxycarbonyl) group, which is removed by hydrogenolysis. The carboxylic acid is often protected as an ester, which can be hydrolyzed under basic or acidic conditions. This strategy enables the stepwise introduction of substituents at specific positions on the piperazine ring. nih.gov
Table 3: Common Orthogonal Protecting Groups for Piperazine-2-carboxylic Acid Synthesis
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| Boc (tert-butyloxycarbonyl) | Amine (N1 or N4) | Acid (e.g., TFA, HCl) |
| Cbz (Benzyloxycarbonyl) | Amine (N1 or N4) | Hydrogenolysis (H₂, Pd/C) |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Amine (N1 or N4) | Base (e.g., Piperidine) |
| Benzyl Ester | Carboxylic Acid | Hydrogenolysis (H₂, Pd/C) or strong acid/base |
| Methyl/Ethyl Ester | Carboxylic Acid | Acid or base hydrolysis |
Salt Formation and Crystallization of Enantiomerically Enriched Forms
The final step in the synthesis is the formation of the hydrochloride salt and the isolation of the enantiomerically enriched product through crystallization. researchgate.net If the synthesis does not produce a single enantiomer, a resolution step is necessary. Diastereoselective crystallization is a powerful technique for separating enantiomers. This process involves reacting the racemic piperazine-2-carboxylic acid with a chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomeric salts.
These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure (R)-piperazine-2-carboxylic acid.
The final product is then converted to its hydrochloride salt by treatment with hydrochloric acid. The hydrochloride salt is often preferred for its stability and crystallinity. The crystallization conditions, including the choice of solvent and temperature, are carefully controlled to obtain a crystalline solid with high purity and yield.
Applications of R Piperazine 2 Carboxylic Acid Hydrochloride As a Chiral Synthon and Intermediate in Target Oriented Synthesis
Key Intermediate in the Synthesis of Biologically Active Molecules
The enantiomerically pure nature of (R)-Piperazine-2-carboxylic acid hydrochloride is fundamental to its role as a key intermediate in the creation of biologically active molecules. Its piperazine (B1678402) core is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates.
Precursor for Specific Drug Classes in Research
The versatility of the (R)-piperazine-2-carboxylic acid scaffold has led to its incorporation into a multitude of investigational drug classes, underscoring its significance in modern drug discovery and development.
(R)-Piperazine-2-carboxylic acid is a well-established and critical component in the synthesis of HIV protease inhibitors. One of the most notable examples is Indinavir, a potent antiretroviral drug. The synthesis of Indinavir involves the coupling of the piperazine fragment, derived from (R)-piperazine-2-carboxylic acid, with other key structural components. The specific stereochemistry of the piperazine moiety is essential for the drug's ability to bind effectively to the active site of the HIV protease enzyme, thereby inhibiting viral replication. Various synthetic strategies have been developed to efficiently produce the required piperazine fragment with high enantiomeric purity.
In the field of neurodegenerative disease research, particularly for complex conditions like Alzheimer's disease, the development of multitarget-directed ligands (MTDLs) is a promising therapeutic strategy. (R)-Piperazine-2-carboxylic acid derivatives are utilized as foundational structures for these MTDLs. By incorporating the piperazine scaffold, researchers can design molecules capable of interacting with multiple biological targets implicated in the disease cascade, such as cholinesterases and amyloid-beta aggregation. The piperazine ring often serves as a central scaffold to which different pharmacophores are attached, enabling the creation of hybrid molecules with a broader spectrum of activity.
The structural attributes of (R)-piperazine-2-carboxylic acid make it an attractive component for the design of various enzyme inhibitors. Its derivatives have been explored as inhibitors for enzymes such as:
TNF-α Converting Enzyme (TACE): Inhibitors of TACE are of interest for the treatment of inflammatory diseases. The piperazine scaffold can be functionalized to interact with key residues in the enzyme's active site.
Farnesyl Protein Transferase (FPTase): FPTase inhibitors are investigated as potential anticancer agents. The piperazine moiety can serve as a peptidomimetic scaffold in the design of these inhibitors.
Soluble Epoxide Hydrolase (sEH): Inhibition of sEH has therapeutic potential for cardiovascular and inflammatory disorders. Piperazine-containing compounds have been designed to target this enzyme.
The following table provides an overview of the application of this compound in the synthesis of various biologically active molecules.
| Application Category | Specific Example(s) | Role of this compound |
| HIV Protease Inhibitors | Indinavir | Critical chiral building block for the piperazine core, essential for binding to the viral enzyme. |
| Multitarget-Directed Ligands | Alzheimer's Disease Research | Foundational scaffold for designing ligands that can interact with multiple disease-related targets. |
| Enzyme Inhibitors | TACE, FPTase, sEH inhibitors | Serves as a versatile scaffold for creating molecules that can inhibit specific enzymatic activity. |
The piperazine ring is a privileged scaffold in the design of kinase inhibitors and receptor modulators due to its favorable properties, including good solubility and the ability to form multiple interactions with biological targets. Derivatives of (R)-piperazine-2-carboxylic acid are employed to create libraries of compounds for screening against various kinases and receptors. The stereochemistry of the (R)-enantiomer can be crucial for achieving the desired potency and selectivity. This approach has been utilized in the development of potential therapeutics for cancer and other diseases where kinase or receptor signaling is dysregulated.
Utility in Agrochemical and Specialty Chemical Development
Beyond pharmaceuticals, the piperazine scaffold, and by extension derivatives of (R)-piperazine-2-carboxylic acid, has found utility in the agrochemical and specialty chemical sectors. chemimpex.com
In agrochemicals , piperazine derivatives are used in the formulation of pesticides, including fungicides, insecticides, and herbicides. cognitivemarketresearch.comcognitivemarketresearch.com The piperazine moiety can act as a linker connecting different active substructures, and its presence can enhance the biological activity and physicochemical properties of the final product. rhhz.net The development of novel pesticides often involves the incorporation of the piperazine ring to improve efficacy and address challenges such as pest resistance. rhhz.net
In the realm of specialty chemicals , piperazine-based compounds are used in the production of polymers and other materials. nih.gov For instance, piperazine derivatives can be incorporated into polymer backbones to create materials with specific properties, such as enhanced thermal stability or modified solubility. nih.gov The reactivity of the nitrogen atoms in the piperazine ring allows for its integration into various polymeric structures.
The table below summarizes the utility of this compound in these sectors.
| Sector | Application | Function of the Piperazine Moiety |
| Agrochemicals | Pesticides (Fungicides, Insecticides, Herbicides) | Enhances biological activity and acts as a linker for active substructures. cognitivemarketresearch.comcognitivemarketresearch.comrhhz.net |
| Specialty Chemicals | Polymers and Materials | Incorporated into polymer backbones to confer specific material properties. nih.gov |
Design and Synthesis of Piperazine-Containing Peptidomimetics
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of rigid scaffolds into peptide backbones is a common strategy to restrict conformational flexibility, which can lead to increased receptor affinity and selectivity. The piperazine ring is an effective scaffold for this purpose.
Researchers have developed straightforward synthetic routes to create derivatives of piperazine-2-carboxylic acid for inclusion in peptide chains. For example, a synthesis for both (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid has been reported, starting from D- or L-serine and ethyl glyoxylate. These building blocks were then incorporated into tetrapeptides to study their influence on secondary structure. Nuclear Magnetic Resonance (NMR) spectroscopy revealed that the inclusion of the (R)-piperazine derivative induced a conformational equilibrium between a γ-turn and a type II β-turn, demonstrating the utility of this synthon in controlling peptide folding.
Solid-phase synthesis techniques have also been employed to create peptidomimetics containing piperazine derivatives. In one approach, piperazine-2-carboxylic acid is attached to a hydroxymethyl polystyrene resin. Following the removal of a Boc protecting group, the exposed amine can undergo a Petasis reaction with glyoxylic acid and various boronic acids. This intermediate is then coupled with other amino acids, and a final cyclative cleavage from the resin yields diketopiperazine-based β-turn mimetics. dntb.gov.ua These heterocyclic compounds serve as privileged scaffolds in the design of peptidomimetic molecules. dntb.gov.ua
The table below summarizes the effect of incorporating a piperazine derivative on peptide conformation.
| Peptide Sequence | Incorporated Synthon | Observed Conformation |
| Boc-Val--Gly-Leu-OMe | (R)-5-Oxo-piperazine-2-carboxylic acid | Equilibrium between γ-turn and type II β-turn |
| Boc-Val--Gly-Leu-OMe | (S)-5-Oxo-piperazine-2-carboxylic acid | Two interconverting cis-trans amide isomers |
Strategic Integration into Retrosynthetic Disconnections for Complex Molecule Construction
Retrosynthetic analysis is a foundational strategy in organic synthesis where a target molecule is conceptually broken down into simpler, commercially available precursors. umi.ac.id (R)-Piperazine-2-carboxylic acid and its derivatives are key chiral building blocks that often emerge from such analysis, particularly for complex pharmaceutical agents. portico.orgnih.gov The chemical reactivity of piperazine-based synthons facilitates their straightforward insertion into target molecules. dntb.gov.ua
A prominent example of this strategy is in the synthesis of the HIV protease inhibitor, Indinavir. arkat-usa.org The complex structure of Indinavir contains five stereocenters and multiple functional groups. chimia.ch A retrosynthetic analysis of Indinavir breaks the molecule down into three key fragments. chimia.ch One of these critical fragments is a chiral piperazine derivative, specifically the (S)-piperazine-t-carboxamide. chimia.ch
This disconnection highlights the strategic importance of piperazine-2-carboxylic acid as a starting point. The synthesis plan involves preparing the enantiomerically pure piperazine fragment and then coupling it with the other complex intermediates to construct the final drug molecule. chimia.chnih.gov Several synthetic routes have been developed to produce this key piperazine subunit, including asymmetric hydrogenation of a pyrazine (B50134) precursor using a chiral catalyst like (R)-BINAP(COD)Rh]TfO, or through classical resolution of a racemic mixture. arkat-usa.orgchimia.ch The choice of (R)- or (S)-piperazine-2-carboxylic acid as the starting material is crucial for establishing the correct stereochemistry in the final product.
The following table outlines the key fragments identified in the retrosynthetic analysis of Indinavir.
| Target Molecule | Key Retrosynthetic Fragments | Chiral Piperazine Synthon |
| Indinavir | (-)-cis-Aminoindanol Fragment | (S)-Piperazine-t-carboxamide |
| Epoxide Fragment | ||
| Piperazine Fragment |
This strategic use of a pre-formed, stereochemically defined piperazine ring simplifies the synthesis of a complex molecule by reducing the number of stereocenters that need to be controlled in later steps. It underscores the value of this compound as a versatile intermediate in the chiral pool available to synthetic chemists.
Advanced Spectroscopic and Computational Investigations of R Piperazine 2 Carboxylic Acid Hydrochloride and Its Derivatives
Spectroscopic Characterization for Structural and Stereochemical Confirmation
Advanced spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure and stereochemistry of (R)-Piperazine-2-carboxylic acid hydrochloride and its derivatives. These methods provide detailed insights into the molecular framework, connectivity of atoms, and the three-dimensional arrangement of the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. In the context of derivatives of (R)-Piperazine-2-carboxylic acid, where additional chiral centers may be introduced, NMR is crucial for determining the diastereomeric ratio. When two diastereomers are present in a sample, they are distinct chemical entities with different physical properties, which results in separate sets of signals in the NMR spectrum.
The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic environment. For diastereomers, the spatial arrangement of atoms differs, leading to subtle but measurable differences in the chemical shifts of corresponding nuclei. For instance, in the analysis of diastereomeric amides formed from a chiral acid, the chemical shift difference for protons near the chiral center can be significant enough to allow for distinct integration of the signals. A notable separation in the signals for protons adjacent to the stereocenters allows for the direct calculation of the diastereomeric ratio by comparing the integration values of these distinct peaks.
Table 1: Illustrative ¹H NMR Chemical Shift Differences in Diastereomeric Pairs This table is a generalized example based on principles of diastereomer analysis by NMR.
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
|---|---|---|---|
| H-2 (methine) | 4.72 | 4.77 | 0.05 |
| H-3 (methylene, cis) | 3.42 | 3.38 | 0.04 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Analysis
Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight of a compound. For this compound, standard MS analysis would confirm the mass of the protonated molecule [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) offers significant advantages over standard MS by providing extremely accurate mass measurements. This high accuracy allows for the determination of the elemental composition of a molecule. Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry can achieve resolving powers exceeding 100,000, enabling the differentiation between ions with very similar nominal masses but different elemental formulas. For a compound like (R)-Piperazine-2-carboxylic acid (C₅H₁₀N₂O₂), HRMS can confirm the molecular formula by measuring its monoisotopic mass with high precision (e.g., 130.0742 Da), thereby distinguishing it from other potential isobaric compounds.
Table 2: Mass Spectrometry Data for Piperazine-2-carboxylic acid
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂O₂ | |
| Molecular Weight | 130.15 g/mol | |
| Monoisotopic Mass | 130.074227566 Da |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and assessing the enantiomeric purity of chiral compounds. This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and, thus, their separation. The enantiomeric excess (ee), a measure of enantiomeric purity, can be precisely calculated from the relative peak areas in the chromatogram.
The development of a chiral HPLC method involves optimizing several parameters, including the choice of the CSP (e.g., cellulose-based or cyclodextrin-based), the mobile phase composition (often a mixture of solvents like n-hexane and isopropanol), and the column temperature. For derivatives of piperazine-2-carboxylic acid, baseline separation of the enantiomers is achievable, allowing for accurate quantification. This technique is vital in asymmetric synthesis to monitor reaction progress and determine the success of an enantioselective transformation.
Table 3: Example Parameters for Chiral HPLC Method Development This table represents typical conditions for chiral separations.
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar cellulose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol with a modifier (e.g., DEA) |
| Elution Mode | Isocratic |
| Flow Rate | 0.8 - 1.0 mL/min |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption provides information about the absolute configuration of stereocenters. The resulting CD spectrum, a plot of differential absorbance versus wavelength, is unique for a given enantiomer.
For amino acid derivatives, the sign of the Cotton effect in the CD spectrum can often be correlated with the absolute configuration (R or S) at the α-carbon. By complexing the amino acid derivative with a metal ion or by introducing a suitable chromophore, the resulting CD spectrum can exhibit a bisignate (two-signed) signal whose sign directly corresponds to the absolute configuration of the chiral center. This makes CD spectroscopy a powerful, non-destructive method for confirming the stereochemical identity of (R)-Piperazine-2-carboxylic acid.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range.
For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its structure. Key absorptions would include a broad O-H stretch from the carboxylic acid group, a C=O stretch from the carbonyl group, N-H stretching from the secondary amine groups (present as ammonium hydrochloride), and C-H stretching from the aliphatic portions of the ring. The presence and position of these bands provide a molecular fingerprint, confirming the integrity of the compound's functional groups.
Table 4: Characteristic FT-IR Absorption Bands for this compound Frequencies are approximate and based on typical values for the listed functional groups.
| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching, broad | 2500 - 3300 |
| N⁺-H (Ammonium) | Stretching | 2800 - 3200 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |
Quantum Chemical Calculations and Theoretical Conformational Analysis
Quantum chemical calculations provide theoretical insights into the electronic structure, stability, and conformational preferences of molecules, complementing experimental findings. These computational methods can predict the most stable three-dimensional arrangement of atoms in (R)-Piperazine-2-carboxylic acid and its derivatives.
The conformational landscape of molecules containing a carboxylic acid group is often characterized by the relative orientation of the carboxyl proton, leading to syn and anti conformers. Quantum mechanical (QM) calculations, such as those using Density Functional Theory (DFT) or Hartree-Fock (HF) methods with various basis sets (e.g., 6-31G*), can be employed to perform a torsion drive around the C-O bond to map the potential energy surface. These calculations can determine the relative energies of different conformers and the energy barriers for their interconversion. For simple carboxylic acids, the syn conformation is typically found to be significantly more stable than the anti conformation in the gas phase. The piperazine (B1678402) ring itself exists in a chair-like conformation, and theoretical analysis can predict the preferred orientation (axial vs. equatorial) of the carboxylic acid substituent, providing a complete and energetically favorable 3D model of the molecule.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular structure and electronic properties of piperazine derivatives. By applying DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, researchers can achieve an optimized molecular geometry that provides insights into bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the stability and reactivity of this compound and its analogs. For instance, in studies of similar heterocyclic compounds, DFT has been used to predict that amido forms are energetically more stable than amidic acid forms. nih.gov
The optimized geometry of piperazine derivatives often reveals a planar structure for aromatic rings attached to the piperazine core, with other functional groups oriented out of this plane. nih.gov For example, in some benzimidazole derivatives, two carboxylate groups were found to be positioned out of the plane of the benzo[d]imidazol-2(3H)-one moiety by approximately 69°. nih.gov Such geometric parameters are vital for understanding how these molecules interact with biological targets.
Furthermore, DFT calculations provide a detailed picture of the electronic structure. The distribution of Mulliken atomic charges can predict the reactive sites within a molecule, highlighting atoms that are more susceptible to electrophilic or nucleophilic attack. bookpi.org Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution, identifying positive and negative electrostatic potential regions, which are crucial for recognizing sites for intermolecular interactions. researchgate.net
Molecular Mechanics and Dynamic Simulations for Conformational Preferences and Flexibility
Molecular mechanics and molecular dynamics (MD) simulations are indispensable for exploring the conformational landscape and flexibility of this compound and its derivatives. The piperazine ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net However, boat conformations can also be adopted, particularly when required for chelation with metal ions. researchgate.net
Conformational analysis of 2-substituted piperazines has shown that the axial conformation is often preferred for 1-acyl and 1-aryl derivatives. nih.gov This preference can be further stabilized by the formation of intramolecular hydrogen bonds, for example, in ether-linked compounds. nih.gov The orientation of substituents on the piperazine ring is critical as it dictates the spatial arrangement of key pharmacophoric features, which in turn influences binding to biological targets. nih.gov
MD simulations provide a dynamic view of the molecule's behavior over time, revealing the stability of ligand-protein complexes and the flexibility of different molecular regions. nih.gov For instance, MD simulations have been used to confirm the stability of complexes between piperazine derivatives and enzymes like acetylcholinesterase over nanosecond timescales. These simulations offer insights into how the molecule adapts its conformation to fit within a binding pocket and maintain favorable interactions.
Analysis of Intramolecular Interactions and Ring Puckering in Piperazine Derivatives
The conformation of the piperazine ring and its substituents is heavily influenced by a network of intramolecular interactions. Intramolecular hydrogen bonds are particularly significant in stabilizing specific conformations. For example, the formation of a hydrogen bond between a carboxyl O-H group and an amide C=O group can stabilize the anti-conformer of a carboxylic acid derivative, significantly increasing its population in non-polar environments. nih.gov In piperazine derivatives, intramolecular hydrogen bonds between a substituent and a ring nitrogen can lock the ring into a specific puckered conformation. nih.gov
Ring puckering describes the deviation of the piperazine ring from a planar structure. The most common puckered form is the chair conformation, but twist-boat and boat conformations are also possible. The specific puckering is determined by the nature and position of substituents, as well as the presence of intramolecular interactions. semanticscholar.org These conformational subtleties can have a profound impact on the biological activity of the molecule.
Studies on related heterocyclic systems have shown that steric interactions can also play a crucial role in determining the preferred conformation. For example, intramolecular interactions between a benzoxadiazole ring and hydrogen atoms on a piperazine substituent can lead to different piperazine conformers to avoid steric clash. semanticscholar.org
Computational Modeling for Structure-Activity Relationship (SAR) and Ligand Design
Molecular Docking Studies for Protein-Ligand Interaction Predictions
Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a protein target. For derivatives of (R)-Piperazine-2-carboxylic acid, docking studies can elucidate how these molecules interact with the active sites of enzymes or the binding pockets of receptors. For instance, docking studies of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein have been performed to understand their potential as anti-TB agents. semanticscholar.org
These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov For example, in the case of piperazine derivatives targeting acetylcholinesterase, docking can identify interactions with both the catalytic and peripheral anionic sites of the enzyme. researchgate.net The predicted binding mode can explain the structure-activity relationships observed in a series of compounds and guide the design of more potent inhibitors.
The results of docking studies are often presented as a docking score, which estimates the binding affinity. A lower rerank score, for example, can indicate a more favorable binding interaction and may correlate with higher experimental activity. semanticscholar.org Visualization of the docked complex provides a 3D representation of the ligand-protein interactions, offering valuable insights for further lead optimization. researchgate.net
| Derivative | Target Protein | Predicted Interactions | Reference |
| Pyrazine-2-carboxylic acid derivatives | M. tuberculosis InhA | Hydrogen bonding, hydrophobic interactions | semanticscholar.org |
| Arylpiperazine derivatives | Androgen Receptor (AR) | Hydrophobic interactions | nih.gov |
| 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives | Acetylcholinesterase (AChE) | H-bonding, hydrophobic, ionic interactions | nih.gov |
Pharmacophore Mapping and Virtual Screening Applications in Drug Discovery
Pharmacophore mapping is a powerful tool in drug discovery for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For piperazine-based compounds, a pharmacophore model might consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups. nih.gov
Once a pharmacophore model is developed, it can be used as a query for virtual screening of large compound libraries to identify novel molecules with the desired structural features. nih.gov This approach is particularly useful when the 3D structure of the target protein is unknown, as the model can be built based on a set of known active ligands (ligand-based pharmacophore modeling).
For example, a pharmacophore model for sigma-1 receptor ligands identified two hydrophobic pockets linked by a central basic core as key features for binding. nih.gov Such models guide the selection of candidates from databases for further biological evaluation, streamlining the drug discovery process. nih.gov Virtual screening of piperazine derivatives has been successfully employed to identify potential inhibitors for targets like human acetylcholinesterase. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the chemical reactivity of molecules based on the properties of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov
The HOMO-LUMO energy gap (ΔE) is a key parameter derived from FMO analysis and is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are commonly used to determine the HOMO and LUMO energies of piperazine derivatives. bookpi.org
FMO analysis can also predict the sites of electrophilic and nucleophilic attack within a molecule by examining the distribution of the HOMO and LUMO across the atoms. nih.gov This information is invaluable for understanding reaction mechanisms and designing molecules with desired reactivity profiles. For instance, in fluphenazine dihydrochloride, the HOMO and LUMO are distributed across the ring systems, indicating a high capacity for both donating and receiving electrons. nih.gov
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 | Reflects chemical reactivity |
| Fluphenazine Dihydrochloride (Gas Phase) | -5.5140 | -0.8808 | 4.6332 | High chemical stability |
| Aryl Sulfonyl Piperazine Derivatives | Varies | Varies | Varies | Used to explain electronic transitions |
Emerging Research Directions and Future Prospects for R Piperazine 2 Carboxylic Acid Hydrochloride in Chemical Research
Development of Novel and Sustainable Synthetic Methodologies for Enantiomerically Pure Piperazines
The synthesis of enantiomerically pure piperazines, including the (R)- and (S)-forms of piperazine-2-carboxylic acid, is a key area of research. acs.org Traditional methods often rely on chiral pool starting materials or resolution of racemic mixtures, which can be inefficient. google.com Modern research is focused on developing catalytic asymmetric methods that are both efficient and sustainable.
Recent advancements include the use of photoredox catalysis, which utilizes visible light to promote chemical reactions under mild conditions. mdpi.comorganic-chemistry.org This "green chemistry" approach often employs organic dyes as catalysts, reducing the reliance on heavy metals. researchgate.net For instance, visible-light-promoted decarboxylative annulation reactions have been developed to produce various 2-substituted piperazines. organic-chemistry.org Another sustainable strategy involves biocatalysis, using enzymes to achieve high enantioselectivity in the synthesis of chiral amines. mdpi.com
Catalytic asymmetric synthesis is another major focus. nih.govcaltech.edunih.gov This includes palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones with high enantioselectivity, which can then be converted to the corresponding chiral piperazines. dicp.ac.cnrsc.org Researchers are also exploring direct C-H functionalization and lithiation techniques to introduce substituents onto the piperazine (B1678402) ring in a stereocontrolled manner. mdpi.com These novel methods aim to provide more direct and atom-economical routes to enantiomerically pure piperazines like (R)-Piperazine-2-carboxylic acid. rsc.org
Table 1: Comparison of Synthetic Methodologies for Enantiomerically Pure Piperazines
| Methodology | Advantages | Disadvantages | Key Features |
| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry | Limited diversity of products | Utilizes naturally occurring chiral molecules like amino acids. rsc.org |
| Classical Resolution | Applicable to a wide range of racemic mixtures | Can be inefficient (maximum 50% yield for one enantiomer), requires chiral resolving agents | Separation of enantiomers from a racemic mixture. |
| Catalytic Asymmetric Synthesis | High enantioselectivity, catalytic nature reduces waste | May require expensive catalysts and ligands, optimization can be challenging | Employs chiral catalysts to control the stereochemical outcome of a reaction. nih.govacs.org |
| Photoredox Catalysis | Mild reaction conditions, sustainable (uses light), avoids harsh reagents | Can be limited by the substrate scope and quantum yield | Utilizes light to initiate radical-based transformations. mdpi.comorganic-chemistry.org |
| Biocatalysis | High enantioselectivity and specificity, environmentally friendly (uses enzymes) | Enzymes can be sensitive to reaction conditions, substrate scope may be limited | Employs enzymes to catalyze stereoselective reactions. mdpi.com |
Advanced Applications in Fragment-Based Drug Discovery and Design
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent drug candidates. astx.com The piperazine scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in bioactive compounds and its ability to impart favorable physicochemical properties. researchgate.net
(R)-Piperazine-2-carboxylic acid hydrochloride is an attractive fragment for FBDD due to its three-dimensional structure and multiple points for diversification. nih.gov The defined stereochemistry of the (R)-enantiomer allows for specific interactions with the chiral environment of a protein binding site, potentially leading to higher affinity and selectivity. nih.gov The carboxylic acid and the two nitrogen atoms provide vectors for chemical modification, allowing chemists to systematically explore the chemical space around the initial fragment hit. nih.gov The piperazine ring itself can also improve properties like aqueous solubility and metabolic stability. nih.gov
In FBDD campaigns, fragments containing the piperazine motif have been successfully elaborated into potent inhibitors for various targets. astx.comnih.gov The rigid, chair-like conformation of the piperazine ring can help to pre-organize the substituents in a favorable orientation for binding, reducing the entropic penalty upon binding to the target.
Exploration of New Chemical Space through Diverse Functionalization and Scaffold Hopping
To fully exploit the potential of this compound, researchers are actively exploring methods to diversify its structure. This involves the selective functionalization of the carboxylic acid group and the two nitrogen atoms. Solid-phase synthesis techniques have been developed to create large combinatorial libraries of piperazine-2-carboxamide (B1304950) derivatives for high-throughput screening. 5z.comnih.gov This allows for the rapid generation of thousands of discrete compounds, each with a unique combination of substituents, thereby expanding the chemical space that can be explored. 5z.com
Table 2: Functionalization Strategies for Piperazine-2-carboxylic Acid Scaffolds
| Position | Functionalization Reaction | Reagents | Resulting Moiety |
| Carboxylic Acid | Amide coupling | Amines, coupling reagents (e.g., HBTU, EDC) | Carboxamides 5z.comnih.gov |
| N1-amine | Acylation, Sulfonylation, Alkylation | Acyl chlorides, sulfonyl chlorides, alkyl halides | Amides, sulfonamides, secondary/tertiary amines 5z.com |
| N4-amine | Reductive amination, Arylation | Aldehydes/ketones, aryl halides | Substituted amines mdpi.com |
Beyond simple derivatization, the concepts of bioisosteric replacement and scaffold hopping are being employed to create novel analogs. nih.govnih.gov Bioisosterism involves replacing a part of a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. enamine.netenamine.netcambridgemedchemconsulting.com For example, the piperazine ring might be replaced with other cyclic diamines or related heterocyclic systems. Scaffold hopping takes this a step further by replacing the core molecular framework with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. nih.gov These strategies, guided by computational modeling and medicinal chemistry insights, are powerful tools for navigating and expanding the chemical space around the this compound core.
Integration into Supramolecular Chemistry and Materials Science
The unique structural and chemical properties of piperazine derivatives, including this compound, make them valuable building blocks in supramolecular chemistry and materials science. The presence of hydrogen bond donors (the N-H groups) and acceptors (the nitrogen atoms and the carbonyl oxygen of the carboxylic acid) allows these molecules to participate in self-assembly processes, forming well-defined supramolecular architectures. rsc.orgresearchgate.net
Piperazine-based compounds have been shown to form co-crystals and hydrogen-bonded networks with various organic acids and other molecules. rsc.orgresearchgate.net These self-assembled structures can exhibit interesting properties and have potential applications in areas such as crystal engineering and the development of new functional materials.
In the field of materials science, piperazine functionalities are being incorporated into metal-organic frameworks (MOFs). rsc.org MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. By using piperazine-containing ligands, researchers can tune the properties of the resulting MOFs, such as their pore size, surface chemistry, and gas sorption characteristics. For example, a piperazine-functionalized MOF has shown enhanced methane (B114726) storage capacity. rsc.orgresearchgate.net Piperazine derivatives have also been grafted onto MOFs for applications in post-combustion carbon dioxide capture. researchgate.netmdpi.com The chiral nature of this compound could also be exploited to create chiral MOFs for applications in enantioselective separations or catalysis. Furthermore, chiral piperazine-containing monomers can be used to synthesize chiral polymers with potential applications in optical materials. mdpi.com
Q & A
Q. What are the recommended synthetic strategies for (R)-piperazine-2-carboxylic acid hydrochloride?
- Methodological Answer : The synthesis typically involves orthogonal protection of amines and carboxylic acid groups to enable selective functionalization. A racemic starting material (piperazine-2-carboxylic acid dihydrochloride) undergoes Boc protection of the secondary amine, followed by acid deprotection to yield intermediates like [2] (Scheme 3.1a) . For enantiomeric resolution, kinetic resolution using stereoselective amidases in whole bacterial cells is effective. This biocatalytic method separates (R)- and (S)-enantiomers, achieving high enantiomeric excess (ee) . Key Steps :
- Boc protection of amines (78% yield).
- Acid deprotection (quantitative yield).
- Biocatalytic kinetic resolution for chirality control.
Q. How should this compound be purified and characterized?
- Methodological Answer : Post-synthesis, purification involves recrystallization from solvents like dioxane/water mixtures. Characterization uses:
Q. What are the optimal storage conditions for maintaining stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture or oxidizers, as decomposition can release toxic gases (e.g., HCl, NOₓ) . For lab use, aliquot to minimize freeze-thaw cycles. Stability tests under accelerated conditions (40°C/75% RH) are recommended for long-term storage validation .
Q. How is this compound utilized as a pharmaceutical intermediate?
- Methodological Answer : The (R)-enantiomer is a chiral building block for peptidomimetics and kinase inhibitors. Its carboxylic acid and amine groups enable coupling reactions (e.g., amide bond formation). For example, it is used in synthesizing Fmoc/Boc-protected derivatives for solid-phase peptide synthesis (SPPS) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Biocatalytic Resolution : Use amidases (e.g., from Rhodococcus erythropolis) to hydrolyze racemic carboxamides selectively, yielding (R)-enantiomers with >98% ee .
- Chiral HPLC : Monitor ee dynamically and adjust reaction conditions (pH, temperature) to suppress racemization.
- Crystallization-Induced Asymmetric Transformation : Enhance ee by seeding with enantiopure crystals during recrystallization.
Q. What experimental conditions affect the compound’s stability in aqueous vs. organic solvents?
- Methodological Answer :
- Aqueous Solutions : Stable at pH 4–6; acidic conditions (pH < 3) promote decomposition via HCl release. Use buffered solutions for biological assays .
- Organic Solvents : Soluble in DMSO and DMF but insoluble in ether. Stability in DMSO is time-limited (<48 hours at 25°C) .
Table 1 : Solubility and Stability Profile
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| Water | <1 | Unstable (pH < 3) |
| DMSO | 50 | 48 hours |
| Methanol | 10 | 72 hours |
Q. How to resolve contradictions in reported solubility data?
- Methodological Answer : Discrepancies arise from polymorphic forms or hydration states. To validate:
Q. What advanced applications exist in peptide synthesis?
- Methodological Answer : The compound is a precursor for dual-protected derivatives (e.g., Fmoc-(R)-piperazine-2-carboxylic acid-Boc), enabling site-specific functionalization in SPPS. Key steps:
- Selective Deprotection : Remove Boc with TFA for amine coupling.
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., with HATU/DIPEA) .
Table 2 : Protecting Group Strategies
| Protecting Group | Deprotection Method | Application |
|---|---|---|
| Boc | TFA | Amine functionalization |
| Fmoc | Piperidine | Solid-phase peptide elongation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
